
7-chloro-6-hydroxy-5-methyl-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Cancer Treatment
Indole derivatives have been extensively studied for their potential in treating various types of cancer. The unique structure of indole allows for the synthesis of compounds that can target and inhibit the growth of cancer cells. Research has shown that certain indole derivatives can induce apoptosis in cancer cells, making them a valuable area of study for new chemotherapeutic agents .
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them candidates for the development of new antibiotics. These compounds have shown effectiveness against a range of microbes, including bacteria and fungi. Their mode of action often involves interfering with the microbial cell wall or protein synthesis .
Anti-inflammatory Applications
Indole derivatives can also serve as anti-inflammatory agents. They work by modulating the body’s inflammatory response, which can be beneficial in treating diseases like arthritis and other inflammatory disorders .
Antiviral Agents
Research has identified indole derivatives that possess antiviral activities. These compounds can inhibit the replication of viruses, including influenza and HIV, by targeting specific stages of the viral life cycle or by interfering with viral entry into host cells .
Neuroprotective Effects
Some indole derivatives exhibit neuroprotective effects, which could be useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. These compounds may protect nerve cells from damage and improve neuronal function .
Antidiabetic Potential
Indole derivatives have been explored for their antidiabetic potential. They may influence glucose metabolism and insulin sensitivity, which can help in managing diabetes and preventing complications associated with the disease .
Antimalarial Activity
The fight against malaria has led to the investigation of indole derivatives as antimalarial agents. These compounds can interfere with the life cycle of the malaria parasite, offering a potential pathway for the development of new antimalarial drugs .
Aldose Reductase Inhibition
Aldose reductase is an enzyme involved in diabetic complications, and its inhibition is a therapeutic target. Indole derivatives have been evaluated for their ability to inhibit aldose reductase, which could lead to treatments that prevent or reduce the progression of diabetic complications .
Future Directions
properties
IUPAC Name |
7-chloro-6-hydroxy-5-methyl-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-4-2-5-3-11-9(13)6(5)7(10)8(4)12/h2,12H,3H2,1H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDBWIVQDRJMDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)Cl)C(=O)NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

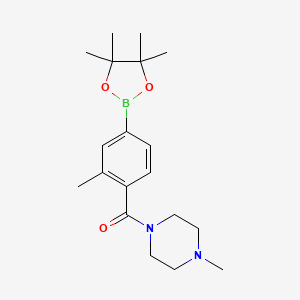
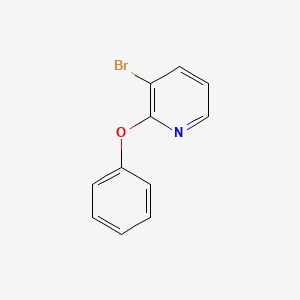
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-](/img/structure/B1444429.png)

![4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1444432.png)
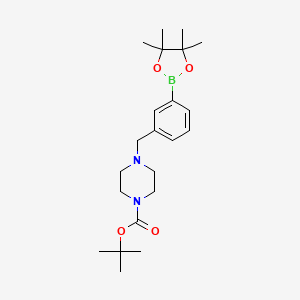
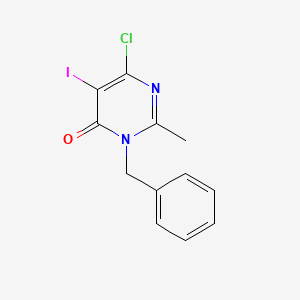
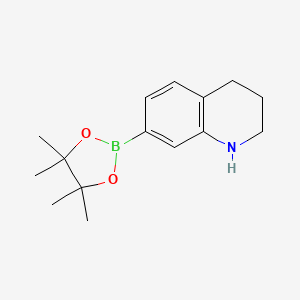

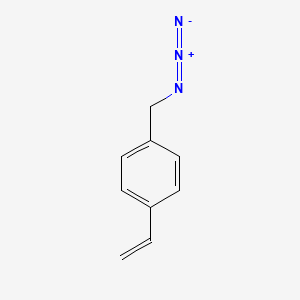
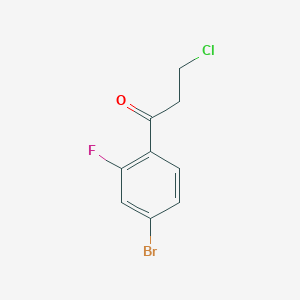
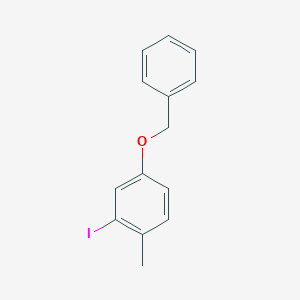

amino}pyrrolidine-1-carboxylate](/img/structure/B1444450.png)